molecular formula C12H18N2O4S B15243735 tert-Butyl (4-(N-methylsulfamoyl)phenyl)carbamate

tert-Butyl (4-(N-methylsulfamoyl)phenyl)carbamate

Cat. No.: B15243735
M. Wt: 286.35 g/mol
InChI Key: CUWMJEOGSLCTDA-UHFFFAOYSA-N
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Description

tert-Butyl (4-(N-methylsulfamoyl)phenyl)carbamate (CAS 1490554-79-4) is an organic compound with the molecular formula C 12 H 18 N 2 O 4 S and a molecular weight of 286.35 g/mol . Its structure features a carbamate group protected by a tert-butyl moiety and a N-methylsulfamoyl group attached to a phenyl ring . The tert-butyl group is a common motif in organic chemistry known for providing steric hindrance, which can enhance the stability of a molecule and influence its physical properties and reactivity . In research, compounds with tert-butyl carbamate (Boc) groups are extensively used as key intermediates and protecting groups in synthetic organic and medicinal chemistry, particularly in the synthesis of peptides and complex small molecules . The simultaneous presence of protected amine (as carbamate) and sulfonamide functional groups makes this molecule a valuable building block for the development of potential pharmacologically active compounds. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H18N2O4S

Molecular Weight

286.35 g/mol

IUPAC Name

tert-butyl N-[4-(methylsulfamoyl)phenyl]carbamate

InChI

InChI=1S/C12H18N2O4S/c1-12(2,3)18-11(15)14-9-5-7-10(8-6-9)19(16,17)13-4/h5-8,13H,1-4H3,(H,14,15)

InChI Key

CUWMJEOGSLCTDA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC

Origin of Product

United States

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of tert-Butyl(4-(N-methylsulfamoyl)phenyl)carbamate involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation . This inhibition can affect various biochemical pathways, making the compound useful in research and potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table summarizes key structural analogs and their substituents:

Compound Name Substituent(s) Molecular Weight (g/mol) Key Properties/Applications
tert-Butyl (4-(N-methylsulfamoyl)phenyl)carbamate N-methylsulfamoyl Not explicitly provided Sulfonamide reactivity, drug design
tert-Butyl (4-Bromo-3,5-dimethoxybenzyl)carbamate (41ζ) Bromo, methoxy Not provided Halogenated intermediate for coupling reactions
tert-Butyl (4-(2-Hydroxyethyl)phenyl)carbamate (5) 2-Hydroxyethyl Not provided High yield (98%), high purity (99.6% HPLC)
tert-Butyl (4-(azulen-1-yl)phenyl)carbamate (13b) Azulene (non-benzenoid aromatic) ~306 (estimated) Chromophore for optical applications
tert-Butyl (4-benzylmorpholin-2-yl)(methyl)carbamate Benzylmorpholinyl 306.4 Rigid cyclic amine, potential CNS targeting
tert-Butyl N-[4-(trifluoromethyl)phenyl]carbamate Trifluoromethyl 261.24 Lipophilic, metabolic stability in drug design
Key Observations:
  • Electronic Effects : The N-methylsulfamoyl group is strongly electron-withdrawing, enhancing the electrophilicity of adjacent groups compared to electron-donating substituents like methoxy (41ζ) or hydroxyethyl (5) .
  • Steric Hindrance : The tert-butyl group provides steric protection in all analogs, but bulky substituents (e.g., azulene in 13b) reduce synthetic yields (63% vs. 98% for 5) .
  • Biological Relevance : Sulfamoyl and trifluoromethyl groups (target compound and ) are common in drug candidates, whereas morpholinyl () and azulene () moieties target specific receptors or optical properties.

Biological Activity

Tert-butyl (4-(N-methylsulfamoyl)phenyl)carbamate is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on anti-inflammatory effects, enzyme inhibition, and cellular interactions. The findings are supported by diverse research studies and data tables summarizing key results.

Chemical Structure and Properties

The compound features a tert-butyl group attached to a phenyl ring substituted with an N-methylsulfamoyl group. This unique structure may contribute to its biological activities by influencing solubility, stability, and interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies, highlighting its potential as an anti-inflammatory agent and enzyme inhibitor.

1. Anti-Inflammatory Activity

Research indicates that derivatives of carbamate compounds exhibit significant anti-inflammatory properties. In a study involving carrageenan-induced rat paw edema, several derivatives showed inhibition percentages ranging from 39% to 54% within 9 to 12 hours post-administration . The mechanism appears to involve the inhibition of pro-inflammatory cytokines, contributing to the reduction of inflammation.

CompoundInhibition Percentage (%)Time (hours)
4a54.2399
4b45.12312
4c39.0219

2. Enzyme Inhibition

This compound has also been studied for its ability to inhibit specific enzymes relevant in neurodegenerative diseases. For instance, it has shown potential as an inhibitor of acetylcholinesterase and β-secretase, both critical in the pathology of Alzheimer's disease. The compound demonstrated an IC50 value for β-secretase of 15.4 nM , indicating strong inhibitory activity .

The mechanism by which this compound exerts its effects likely involves multiple pathways:

  • Inhibition of Cytokine Production : The compound reduces the levels of TNF-α and IL-6 in inflammatory models, which are key mediators in inflammatory responses.
  • Reduction of Oxidative Stress : Studies show that treatment with this compound leads to decreased malondialdehyde (MDA) levels, suggesting a protective effect against oxidative stress induced by inflammatory stimuli .

Case Studies

Several case studies have explored the efficacy of this compound in preclinical models:

  • Study on Neuroprotection : In vitro studies demonstrated that the compound could protect astrocytes from amyloid-beta-induced cytotoxicity by reducing free radicals and inflammatory markers .
  • In Vivo Efficacy : While initial in vitro results were promising, in vivo studies indicated that bioavailability issues may limit the effectiveness of the compound in animal models compared to established treatments like galantamine .

Q & A

Q. What are the standard synthetic routes for preparing tert-Butyl (4-(N-methylsulfamoyl)phenyl)carbamate, and what reaction conditions are critical for yield optimization?

The compound can be synthesized via carbamate formation using tert-butyl chloroformate and a sulfonamide precursor. A base such as triethylamine is typically employed to deprotonate the amine group, enabling nucleophilic attack on the chloroformate. Key parameters include:

  • Solvent selection : Dichloromethane or tetrahydrofuran ensures solubility and minimizes side reactions .
  • Temperature control : Reactions are often conducted at 0–25°C to prevent decomposition of the tert-butyl group.
  • Purification : Column chromatography with gradients of ethyl acetate/hexane is recommended to isolate the product .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Ensure fume hoods or local exhaust systems are used to prevent inhalation of dust or vapors .
  • Spill management : Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste .
  • First aid : For eye exposure, rinse with water for 15 minutes and seek medical attention .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR confirm the tert-butyl group (δ ~1.3 ppm) and sulfamoyl moiety .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Key stretches include N–H (~3300 cm1^{-1}) and C=O (~1700 cm1^{-1}) .

Advanced Research Questions

Q. How can discrepancies in crystallographic data be resolved during structural refinement?

Discrepancies in X-ray diffraction data (e.g., bond-length outliers or thermal parameter mismatches) require:

  • Software tools : Use SHELXL for small-molecule refinement, leveraging its robust algorithms for handling twinned data or high-resolution datasets .
  • Validation metrics : Cross-check residual density maps and R-factors. For example, a final R1 < 5% indicates reliable refinement .
  • Dynamic disorder modeling : Apply restraints to flexible tert-butyl groups to reduce overfitting .

Q. What strategies address contradictions in toxicological data during risk assessment?

Conflicting toxicity reports (e.g., acute vs. chronic effects) necessitate:

  • Dose-response analysis : Use in vitro assays (e.g., Ames test for mutagenicity) to establish thresholds for adverse effects .
  • Comparative studies : Cross-reference data with structurally similar carbamates (e.g., tert-butyl (4-bromophenyl)carbamate) to identify trends in sulfonamide toxicity .
  • Meta-analysis : Aggregate data from multiple SDS sources (e.g., GHS classifications) to resolve ambiguities in hazard labeling .

Q. How can synthetic yields be improved while minimizing side reactions?

  • Catalyst screening : Test alternatives to triethylamine, such as DMAP, to enhance reaction rates .
  • Microwave-assisted synthesis : Reduce reaction times and improve selectivity for the carbamate bond .
  • In situ monitoring : Use HPLC or TLC to track intermediate formation and adjust reagent stoichiometry dynamically .

Q. What advanced spectroscopic methods are employed to study degradation pathways?

  • LC-MS/MS : Identifies degradation products (e.g., tert-butyl alcohol or sulfonic acid derivatives) under accelerated stability conditions .
  • Solid-state NMR : Monitors crystallinity loss or polymorph transitions during thermal stress .
  • Electron Paramagnetic Resonance (EPR) : Detects free radical formation in photodegradation studies .

Methodological Notes for Data Interpretation

  • Crystallographic data : Validate against the Cambridge Structural Database (CSD) to ensure bond angles/lengths align with carbamate analogs .
  • Toxicological thresholds : Apply OECD guidelines (e.g., Test No. 423) for acute oral toxicity studies to standardize risk assessments .
  • Synthetic scalability : Pilot-scale reactions (1–10 g) should prioritize solvent recovery and waste minimization to align with green chemistry principles .

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